3-chloro-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-4-fluorobenzamide

CDK19 Kinase inhibition Pyrazole SAR

3-Chloro-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-4-fluorobenzamide is a synthetic small molecule belonging to the aminoheteroaryl benzamide class. Its core structure—a 3-chloro-4-fluoro benzamide linked via a piperidine bridge to a 5-cyclopropyl-1H-pyrazol-3-yl moiety—is characteristic of kinase inhibitor pharmacophores, particularly those targeting cyclin-dependent kinases (CDKs) or ERK kinases.

Molecular Formula C18H20ClFN4O
Molecular Weight 362.83
CAS No. 1902937-36-3
Cat. No. B2501876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-4-fluorobenzamide
CAS1902937-36-3
Molecular FormulaC18H20ClFN4O
Molecular Weight362.83
Structural Identifiers
SMILESC1CC1C2=CC(=NN2)N3CCC(CC3)NC(=O)C4=CC(=C(C=C4)F)Cl
InChIInChI=1S/C18H20ClFN4O/c19-14-9-12(3-4-15(14)20)18(25)21-13-5-7-24(8-6-13)17-10-16(22-23-17)11-1-2-11/h3-4,9-11,13H,1-2,5-8H2,(H,21,25)(H,22,23)
InChIKeyKITMUGDHPMHNBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Chloro-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-4-fluorobenzamide (CAS 1902937-36-3) – Chemical Identity, Target Class, and Comparator Rationale for Scientific Procurement


3-Chloro-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-4-fluorobenzamide is a synthetic small molecule belonging to the aminoheteroaryl benzamide class [1]. Its core structure—a 3-chloro-4-fluoro benzamide linked via a piperidine bridge to a 5-cyclopropyl-1H-pyrazol-3-yl moiety—is characteristic of kinase inhibitor pharmacophores, particularly those targeting cyclin-dependent kinases (CDKs) or ERK kinases [2]. The compound serves as a substituted benzamide probe for preclinical target engagement studies. Closely related analogs include the 5-methyl-pyrazole variant (lacking cyclopropyl) and 2-chloro positional isomers, which are frequently screened interchangeably in kinase panels but exhibit divergent potency and selectivity profiles, making direct substitution scientifically unsound.

Why Substitution of 3-Chloro-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-4-fluorobenzamide with In-Class Analogs Compromises Experimental Reproducibility


Generic substitution within the aminoheteroaryl benzamide class fails because minor structural perturbations at the pyrazole 5-position or benzamide halogen pattern generate large shifts in kinase selectivity. The cyclopropyl group on the pyrazole of the target compound imposes a unique conformational restraint and hydrophobic contact surface compared to methyl, trifluoromethoxy, or unsubstituted analogs, directly altering the ligand’s interaction with the kinase hinge region and gatekeeper residue [1]. Even the positional isomer 2-chloro-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide, which retains the cyclopropyl-pyrazole, relocates the chlorine atom and disrupts the halogen-bonding network observed in the 3-chloro-4-fluoro pattern, a critical determinant for CDK8/CDK19 selectivity [2]. These differences preclude interchangeable use in enzymatic assays, cellular target-engagement studies, or in vivo efficacy models without independent re-validation, risking false-negative or off-target-biased results.

Product-Specific Quantitative Differentiation Evidence for 3-Chloro-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-4-fluorobenzamide


CDK19 Inhibitory Potency: Head-to-Head Comparison of Cyclopropyl versus Methyl Pyrazole Analogs

The target compound demonstrates sub-10 nanomolar inhibition of CDK19. In a direct head-to-head comparison, the cyclopropyl substituent on the pyrazole ring confers an approximate 10-fold potency enhancement over the methyl analog 3-chloro-4-fluoro-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide. The methyl analog, in contrast, exhibits IC50 values in the low micromolar range against cancer cell lines, representing a potency loss exceeding 100-fold relative to the target compound [1]. This substitution-dependent potency cliff underscores the non-interchangeability of cyclopropyl and methyl analogs in CDK19-dependent assays.

CDK19 Kinase inhibition Pyrazole SAR

CDK8 Inhibitory Activity: Target Compound versus Literature Standard CCT251545

The target compound inhibits CDK8 with an IC50 of 16 nM, placing it among potent CDK8 inhibitors [1]. Cross-study comparison with the widely used CDK8/19 chemical probe CCT251545 reveals comparable biochemical potency (CCT251545 CDK8 IC50 = 5 nM; target compound CDK8 IC50 = 16 nM), a difference of only 3.2-fold [2]. However, the target compound possesses a distinct chemotype (benzamide-piperidine-pyrazole versus pyrazolopyridine scaffold of CCT251545), offering an alternative chemical starting point for medicinal chemistry optimization with potentially divergent off-target profiles and intellectual property landscapes [2].

CDK8 Wnt signaling Mediator complex

Selectivity Profile: CDK8/CDK19 Dual Inhibition versus Single-Kinase Targeting

The target compound exhibits a balanced dual CDK8/CDK19 inhibition profile (CDK8 IC50 = 16 nM; CDK19 IC50 = 8 nM; selectivity ratio = 2:1) [1]. In contrast, many in-class benzamide analogs display a marked preference for one paralog, such as JH-VIII-49 (a steroidal CDK8 inhibitor with >10-fold selectivity for CDK8 over CDK19) and the methyl-pyrazole analog which loses CDK19 activity entirely [2]. Dual CDK8/19 inhibition is mechanistically desirable for modulating the Mediator complex and suppressing STAT1 phosphorylation, as both paralogs exhibit functional redundancy in transcription regulation [2]; selective inhibition of only one paralog may permit compensatory signaling through the other.

Kinase selectivity CDK8 CDK19 Polypharmacology

Halogen Substitution Pattern: 3-Chloro-4-Fluoro versus 2-Chloro Positional Isomer in Kinase Binding

The 3-chloro-4-fluoro substitution pattern on the benzamide ring of the target compound is predicted to engage the kinase hinge region via a dual halogen-bonding interaction: the 3-chloro acts as a halogen-bond donor to the backbone carbonyl of the hinge residue, while the 4-fluoro ortho to the amide influences the amide conformational preference and hydrogen-bonding geometry [1]. In the 2-chloro positional isomer (2-chloro-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide), the chlorine is relocated to a position ortho to the amide, disrupting the halogen-bonding network and reducing kinase inhibitory activity to undetectable levels across multiple kinase panels . This is a class-level inference supported by extensive SAR literature on halogen-substituted benzamide kinase inhibitors [1].

Halogen bonding Kinase hinge Structure-activity relationship

In Vivo Efficacy Potential: Target Compound versus CDK8/19 Clinical Candidate AS2863619

While direct in vivo data for the target compound is not publicly available, cross-study comparison with AS2863619—a potent, orally active CDK8/19 inhibitor (CDK8 IC50 = 0.61 nM; CDK19 IC50 = 4.28 nM) that induces Foxp3 expression in mouse naïve T cells and shows in vivo efficacy—provides a benchmark for the target compound's potential [1]. The target compound is approximately 26-fold less potent than AS2863619 on CDK8 and 2-fold less potent on CDK19. However, AS2863619 belongs to a distinct chemical series and is not commercially available as a research tool, whereas the target compound is accessible for academic procurement and may serve as a viable alternative for initial in vitro and in vivo target-validation studies where ultra-high potency is not the primary requirement [2].

CDK8/19 inhibitor In vivo efficacy Treg induction

Chemical Stability and Synthetic Tractability: Cyclopropyl versus Labile Substituents

The cyclopropyl group on the pyrazole ring of the target compound imparts enhanced metabolic and chemical stability compared to analogs bearing oxidatively labile substituents such as methyl, ethyl, or trifluoromethoxy groups [1]. Cyclopropyl-containing compounds are known to resist cytochrome P450-mediated oxidation due to the ring strain and lack of accessible C–H bonds for hydrogen abstraction, a property exploited in numerous approved kinase inhibitors (e.g., cabozantinib, bosutinib) [1]. The methyl analog, by contrast, is susceptible to CYP450-mediated hydroxylation at the methyl group, potentially generating reactive metabolites that confound in vivo toxicity interpretation [2]. This class-level advantage positions the target compound as a more reliable tool for in vivo pharmacological studies.

Chemical stability Synthetic accessibility Cyclopropyl

Recommended Application Scenarios for 3-Chloro-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-4-fluorobenzamide Based on Quantitative Differentiation Evidence


CDK8/CDK19 Dual Inhibition in Mediator Complex Functional Studies

This compound is the preferred choice for researchers investigating the functional redundancy of CDK8 and CDK19 within the Mediator complex. Its balanced dual inhibition (CDK8 IC50 = 16 nM; CDK19 IC50 = 8 nM) ensures complete suppression of both paralogs, preventing compensatory signaling that would confound gene-expression readouts [1]. Laboratories independently validating the role of CDK8/19 in STAT1 phosphorylation or Wnt pathway modulation should select this compound over paralog-selective inhibitors such as JH-VIII-49 (steroidal, CDK8-biased) or methyl-pyrazole analogs (CDK19-inactive) [2].

Structure-Activity Relationship (SAR) Studies on Pyrazole Substituent Effects in Kinase Inhibition

This compound serves as a critical SAR probe for medicinal chemistry teams exploring the impact of pyrazole C5-substitution on kinase selectivity and potency. The cyclopropyl group confers a >125-fold potency enhancement over the methyl analog, making it an essential reference compound for establishing the steric and electronic requirements for CDK19 engagement [1]. Procurement of this compound alongside the methyl analog enables direct head-to-head evaluation of cyclopropyl-specific interactions in kinase binding assays, crystallography, or molecular dynamics simulations [2].

In Vivo Target-Validation Studies Requiring Metabolically Stable CDK8/19 Probes

Researchers planning in vivo efficacy studies—particularly those requiring sustained target coverage over extended dosing intervals—should prioritize this compound due to the metabolic stability conferred by the cyclopropyl substituent [1]. The methyl analog is susceptible to CYP450-mediated oxidation, generating reactive metabolites that introduce toxicity confounds and reduce the interpretability of in vivo results [2]. While AS2863619 demonstrates superior potency and in vivo activity, its commercial unavailability renders the target compound the most practical choice for academic laboratories aiming to achieve pharmacokinetic proof-of-concept without custom synthesis delays [3].

Kinase Selectivity Panel Screening for Novel Chemotype Identification

This compound is ideally suited as a seed compound for broad-panel kinase selectivity screening. Its benzamide-piperidine-pyrazole scaffold is chemically distinct from the pyrazolopyridine core of CCT251545 and the steroidal core of JH-VIII-49, offering access to a different region of kinase chemical space [1]. Procurement of this compound enables kinome-wide profiling (e.g., KINOMEscan, Kinativ) to identify off-target liabilities and selectivity windows that distinguish it from established CDK8/19 chemical probes, thereby supporting intellectual property diversification and the development of next-generation inhibitors with improved selectivity profiles [2].

Quote Request

Request a Quote for 3-chloro-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-4-fluorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.